(3-Amino-pyrrolidin-1-yl)-acetic acid
Overview
Description
(3-Amino-pyrrolidin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Biological Activity
(3-Amino-pyrrolidin-1-yl)-acetic acid, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is significant in various therapeutic areas, particularly in the development of drugs targeting neurological disorders and enzyme inhibition.
- Molecular Formula : C₆H₁₂N₂O₂
- Molecular Weight : Approximately 144.17 g/mol
- Structure : The compound features a pyrrolidine ring with an amino group and an acetic acid moiety, which contributes to its biological activity.
1. Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease (AD). AChE inhibitors help maintain acetylcholine levels, thereby enhancing cholinergic neurotransmission.
In silico studies have shown that this compound can exhibit binding affinities comparable to established AChE inhibitors like donepezil and rivastigmine, suggesting its potential as a therapeutic agent for AD .
2. Neurotransmitter Modulation
The compound plays a role in modulating neurotransmitter systems. Its structural characteristics allow it to interact with various receptors involved in neurotransmission, making it a candidate for further research in treating neurological disorders .
3. Peptide Synthesis
It is utilized in peptide synthesis, which is vital for drug development and understanding protein interactions. The incorporation of this compound into peptide chains can enhance the biological activity of the resulting peptides .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- A study demonstrated that derivatives of this compound exhibited significant AChE inhibition with IC50 values comparable to leading drugs used in AD treatment .
- Another investigation highlighted its application in synthesizing novel peptides that showed enhanced activity against specific biological targets .
Comparative Analysis
The following table summarizes the key features and differences between this compound and related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyrrolidine ring with amino and acetic acid moieties | AChE inhibition, neurotransmitter modulation |
[(R)-3-(tert-butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid | Ethyl group instead of methyl | Different reactivity, potential alternative therapeutic applications |
[(S)-3-(tert-butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid | Propionic acid moiety | May exhibit varying biological activities compared to acetic acid derivatives |
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERFTFADAXMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655134 | |
Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-64-5 | |
Record name | 3-Amino-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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